molecular formula C12H19Cl2N B1471492 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 2097949-76-1

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No.: B1471492
CAS No.: 2097949-76-1
M. Wt: 248.19 g/mol
InChI Key: PAGJVJKCYWWSSJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit norepinephrine reuptake, similar to methcathinone . This interaction suggests that the compound may influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect spontaneous locomotor activity in rats . This indicates potential effects on neuronal cells and their signaling mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the transport function of norepinephrine, which can lead to changes in neurotransmitter levels and subsequent alterations in gene expression . This inhibition may also affect enzyme activity, leading to broader biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds have a stability of up to five years when stored under appropriate conditions . Long-term exposure to the compound may result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, compounds with similar structures have shown dose-dependent effects on locomotor activity in rats . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes processes such as demethylation, hydroxylation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall activity and effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGJVJKCYWWSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.